N-tert-Butyl-N'-[5-methyl-2-(pyridin-4-yl)pyrimidin-4-yl]urea
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Overview
Description
N-tert-Butyl-N’-[5-methyl-2-(pyridin-4-yl)pyrimidin-4-yl]urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a tert-butyl group, a pyridinyl group, and a pyrimidinyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-[5-methyl-2-(pyridin-4-yl)pyrimidin-4-yl]urea typically involves the reaction of tert-butyl isocyanate with 5-methyl-2-(pyridin-4-yl)pyrimidin-4-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent any side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of N-tert-Butyl-N’-[5-methyl-2-(pyridin-4-yl)pyrimidin-4-yl]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N’-[5-methyl-2-(pyridin-4-yl)pyrimidin-4-yl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-tert-Butyl-N’-[5-methyl-2-(pyridin-4-yl)pyrimidin-4-yl]urea oxides, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
N-tert-Butyl-N’-[5-methyl-2-(pyridin-4-yl)pyrimidin-4-yl]urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-tert-Butyl-N’-[5-methyl-2-(pyridin-4-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
- tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrimidin-4-yl)amino)benzenesulfonamide
Uniqueness
N-tert-Butyl-N’-[5-methyl-2-(pyridin-4-yl)pyrimidin-4-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, while the pyridinyl and pyrimidinyl groups offer sites for hydrogen bonding and coordination with metal ions .
Properties
CAS No. |
61310-20-1 |
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Molecular Formula |
C15H19N5O |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
1-tert-butyl-3-(5-methyl-2-pyridin-4-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C15H19N5O/c1-10-9-17-13(11-5-7-16-8-6-11)18-12(10)19-14(21)20-15(2,3)4/h5-9H,1-4H3,(H2,17,18,19,20,21) |
InChI Key |
PKRLBCNBVABOEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NC(=O)NC(C)(C)C)C2=CC=NC=C2 |
Origin of Product |
United States |
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